Methyl oxane-4-carbothioate
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Overview
Description
Methyl oxane-4-carbothioate is an organic compound that belongs to the class of tetrahydropyran derivatives It is characterized by a tetrahydropyran ring structure with a methoxy group and a carbothioate group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl oxane-4-carbothioate typically involves the reaction of tetrahydropyran derivatives with methanol and thiocarbonyl compounds under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl oxane-4-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted tetrahydropyran derivatives.
Scientific Research Applications
Methyl oxane-4-carbothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl oxane-4-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
- Methyl tetrahydro-2H-pyran-4-carboxylate
- Tetrahydro-2-furoic chloride
Uniqueness
Methyl oxane-4-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2174000-00-9 |
---|---|
Molecular Formula |
C7H12O2S |
Molecular Weight |
160.24 |
IUPAC Name |
O-methyl oxane-4-carbothioate |
InChI |
InChI=1S/C7H12O2S/c1-8-7(10)6-2-4-9-5-3-6/h6H,2-5H2,1H3 |
InChI Key |
HSRYVVYWEASVIY-UHFFFAOYSA-N |
SMILES |
COC(=S)C1CCOCC1 |
Canonical SMILES |
COC(=S)C1CCOCC1 |
Origin of Product |
United States |
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